molecular formula C13H13BrN2OS B7559958 4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide

4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7559958
M. Wt: 325.23 g/mol
InChI Key: ZPPGNBVEBSQMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C13H14BrN3OS. It is commonly referred to as BTEB and is a thiazole derivative. BTEB has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BTEB is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. BTEB has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
BTEB has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress in cells. BTEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTEB in lab experiments is its broad range of pharmacological activities. It can be used to study various cellular processes and pathways. However, one of the limitations of using BTEB is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BTEB. One area of research is the development of more efficient synthesis methods for BTEB. Another area of research is the investigation of BTEB as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of the mechanism of action of BTEB could lead to the identification of new molecular targets for drug development.

Synthesis Methods

The synthesis of BTEB involves the reaction of 4-bromo-2-aminobenzamide with 4-ethyl-5-methyl-2-thiocyanatethiazole in the presence of a base. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a specific temperature and pressure.

Scientific Research Applications

BTEB has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. BTEB has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPGNBVEBSQMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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